3,4,5-trimethoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Description
3,4,5-Trimethoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide is a benzamide derivative featuring a 3,4,5-trimethoxyphenyl group conjugated to a 3-methylbenzothiazol-2-ylidene moiety via an amide linkage. This compound is structurally characterized by its electron-rich aromatic system (trimethoxyphenyl) and a planar benzothiazole heterocycle, which may enhance its binding affinity to biological targets such as enzymes or receptors.
Properties
IUPAC Name |
3,4,5-trimethoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-20-12-7-5-6-8-15(12)25-18(20)19-17(21)11-9-13(22-2)16(24-4)14(10-11)23-3/h5-10H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTAFLWONMGCNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with 3-methyl-2-aminobenzothiazole under acidic conditions . The reaction is usually carried out in the presence of a dehydrating agent such as acetic anhydride or polyphosphoric acid to facilitate the formation of the imine bond .
Industrial Production Methods
For industrial-scale production, the synthesis may involve optimized reaction conditions to increase yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The trimethoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C18H18N2O4S
- Molecular Weight : 358.41 g/mol
- CAS Number : Not specified in the search results but can be found in chemical databases.
The compound features a benzothiazole moiety, which is known for its biological activity, combined with a trimethoxybenzamide structure that enhances its pharmacological properties.
Anti-Cancer Activity
Research indicates that compounds with similar structures to 3,4,5-trimethoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide exhibit significant anti-cancer properties. For instance:
- Cytotoxicity Assays : A study evaluated the cytotoxic effects of various trimethoxy flavonoids and benzimidazole derivatives against several cancer cell lines, including MGC-803 (gastric cancer), MCF-7 (breast cancer), and HepG-2 (hepatoma). The results showed that these compounds can inhibit tumor cell proliferation and induce apoptosis through mechanisms involving tubulin inhibition and hypoxia-inducible factor modulation .
| Compound | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Compound 15 | MGC-803 | 10.5 | Tubulin inhibition |
| Compound 15 | MCF-7 | 8.2 | Apoptosis induction |
Antioxidant Properties
The antioxidant capacity of this compound has been explored in various studies. Compounds with similar structural features have demonstrated the ability to scavenge free radicals and reduce oxidative stress:
- Tyrosinase Inhibition : Analogous compounds have shown promise as tyrosinase inhibitors, which are crucial for managing hyperpigmentation disorders. In vitro studies indicated that certain derivatives effectively inhibited melanin production by targeting tyrosinase activity in B16F10 cells .
| Analog | Tyrosinase Inhibition (%) | IC50 Value (µM) |
|---|---|---|
| Analog 1 | 75% | 12 |
| Analog 2 | 68% | 15 |
Treatment of Hyperpigmentation Disorders
The potential application of this compound in treating skin disorders related to hyperpigmentation has garnered attention. The inhibition of tyrosinase activity is a key mechanism through which these compounds exert their effects:
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide involves its interaction with specific molecular targets. The compound has been shown to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), leading to disruption of cellular processes . It also affects signaling pathways by modulating the activity of kinases and other regulatory proteins .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 3,4,5-trimethoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide can be compared to the following analogs:
3,4,5-Trimethoxy-N-(4-methylthiazol-2-yl)benzamide
- Structure : Differs in the heterocyclic moiety (4-methylthiazole vs. 3-methylbenzothiazol-2-ylidene).
- Synthesis: Prepared via condensation of 3,4,5-trimethoxybenzoyl chloride with 2-amino-4-methylthiazole, a simpler route compared to benzothiazol-2-ylidene derivatives .
3,4,5-Trimethoxy-N-(3-methylpyridin-2-yl)benzamide
- Structure : Substitutes benzothiazole with a pyridine ring.
- This compound is cataloged for its structural diversity but lacks reported biological data .
3,4,5-Trimethoxy-N-(6-nitrobenzothiazol-2-yl)benzamide
- Structure : Features a nitro group on the benzothiazole ring.
- Properties : The electron-withdrawing nitro group enhances electrophilicity, which may improve binding to redox-active biological targets. This analog demonstrated antioxidative and antiproliferative activities in preclinical studies .
PBX2 (3,4,5-Trimethoxy-N-(4-oxo-4H-benzo[b]pyrrolo[1,2-d][1,4]oxazin-7-yl)benzamide)
- Structure : Replaces benzothiazole with a pyrrolo-oxazine moiety.
- Bioactivity : Acts as a GPER (G protein-coupled estrogen receptor) antagonist, highlighting the impact of heterocycle variation on receptor selectivity. The fused oxazine ring likely enhances rigidity and receptor interaction .
3,4,5-Trimethoxy-N-(3-(2-(4-arylthiazol-2-yl)hydrazinyl)-3-oxo-1-(3,4,5-trimethoxyphenyl)prop-1-en-2-yl)benzamide
- Structure : Contains a hydrazinyl linker and additional arylthiazole substituents.
- This compound exhibited moderate cytotoxicity (IC₅₀ ~50–100 µM) in cancer cell lines, though direct comparisons to the target compound are lacking .
Structural and Functional Analysis
Table 1: Key Structural and Functional Comparisons
*Inferred from structural similarity to P-gp inhibitors in .
Research Findings and Implications
- Electron-Donating vs. Electron-Withdrawing Groups : The 3,4,5-trimethoxyphenyl group in the target compound provides electron density, which may enhance interactions with hydrophobic binding pockets. In contrast, nitro-substituted analogs (e.g., ) exhibit electrophilic properties conducive to redox cycling .
- Synthetic Complexity : The target compound’s benzothiazol-2-ylidene moiety likely requires multistep synthesis (e.g., condensation, cyclization), whereas simpler thiazole derivatives are accessible via direct amide coupling .
Biological Activity
3,4,5-trimethoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a trimethoxyphenyl group and a benzothiazole moiety, which are known to impart significant biological effects. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its antimicrobial, anticancer, and anti-inflammatory properties.
- Molecular Formula : C18H18N2O4S
- Molecular Weight : 358.41152 g/mol
- CAS Number : Not specified in the current literature but can be referenced through databases.
Antimicrobial Activity
The benzothiazole derivatives, including this compound, have shown promising antimicrobial properties. Studies indicate that compounds with similar structures exhibit significant antibacterial activity against various pathogens. For example:
- Minimum Inhibitory Concentrations (MICs) : Compounds related to this structure have demonstrated MICs ranging from 15.67 to 31.25 µM against Staphylococcus aureus and Enterococcus faecalis, which are notable for their clinical relevance in antibiotic resistance .
Anticancer Activity
Recent research highlights the anticancer potential of compounds featuring the trimethoxyphenyl and benzothiazole groups. For instance:
- Mechanism of Action : The compound has been shown to bind effectively to human dihydrofolate reductase (DHFR), leading to downregulation of folate cycle gene expression in melanoma cells . This mechanism is crucial as it interferes with DNA synthesis and cellular proliferation.
- Cell Lines Tested : The antiproliferative effects have been observed in various cancer cell lines, particularly melanoma, indicating its potential as a chemotherapeutic agent.
Anti-inflammatory Properties
Compounds similar to this compound have also been investigated for their anti-inflammatory effects:
- Biochemical Pathways : These compounds are known to exhibit antioxidant properties and can modulate inflammatory pathways by scavenging free radicals and inhibiting pro-inflammatory cytokines .
Data Table of Biological Activities
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various benzothiazole derivatives including this compound against clinical isolates of resistant bacteria. The results indicated that these compounds could serve as potential leads for new antibiotics due to their low MIC values compared to standard antibiotics like chloramphenicol .
- Anticancer Mechanism Investigation : Research conducted on the binding affinity of this compound with DHFR revealed that it significantly inhibits the enzyme's activity at low concentrations, suggesting its potential as an effective treatment for cancers reliant on folate metabolism .
Q & A
Q. Advanced
- Molecular dynamics (MD) simulations : Simulate binding stability over 100 ns trajectories (AMBER or GROMACS) .
- Pharmacophore modeling : Identify essential features (e.g., methoxy groups for hydrophobic interactions) using MOE or Discovery Studio .
- Free-energy calculations : Calculate binding affinities (ΔG) via MM-PBSA/GBSA methods .
How to conduct SAR studies to enhance the compound's pharmacological profile?
Q. Advanced
- Substituent variation : Modify methoxy groups to ethoxy or halogenated analogs to assess solubility and potency .
- Bioisosteric replacement : Replace the benzothiazole with benzimidazole to evaluate changes in target engagement .
- In vivo pharmacokinetics : Measure oral bioavailability and half-life in rodent models to prioritize lead compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
